molecular formula C12H20O6S3 B167568 Trimethylolpropane Tris(thioglycolate) CAS No. 10193-96-1

Trimethylolpropane Tris(thioglycolate)

Cat. No.: B167568
CAS No.: 10193-96-1
M. Wt: 356.5 g/mol
InChI Key: KAJBSGLXSREIHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester typically involves the esterification of trimethylolpropane with thioglycolic acid. The reaction is carried out under reflux conditions with an acid catalyst such as p-toluenesulfonic acid . The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors equipped with condensers and temperature control systems. The reaction is monitored and controlled to ensure optimal yield and purity. After the reaction, the product is purified using industrial distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane Tris(thioglycolate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trimethylolpropane Tris(thioglycolate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This property makes it useful in cross-linking reactions in polymer chemistry. Additionally, the ester groups can undergo hydrolysis to release thioglycolic acid, which can further participate in various biochemical and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylolpropane Tris(thioglycolate) is unique due to its trimethylolpropane backbone, which provides multiple reactive sites for chemical modifications. This makes it highly versatile in various applications, particularly in polymer chemistry and industrial formulations .

Properties

IUPAC Name

2,2-bis[(2-sulfanylacetyl)oxymethyl]butyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6S3/c1-2-12(6-16-9(13)3-19,7-17-10(14)4-20)8-18-11(15)5-21/h19-21H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJBSGLXSREIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064988
Record name Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester
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Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10193-96-1
Record name Trimethylolpropane tris(2-mercaptoacetate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10193-96-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-mercapto-, 1,1'-(2-ethyl-2-(((2-mercaptoacetyl)oxy)methyl)-1,3-propanediyl) ester
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Record name 10193-96-1
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Record name Acetic acid, 2-mercapto-, 1,1'-[2-ethyl-2-[[(2-mercaptoacetyl)oxy]methyl]-1,3-propanediyl] ester
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Record name Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester
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Record name 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl bis(mercaptoacetate)
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